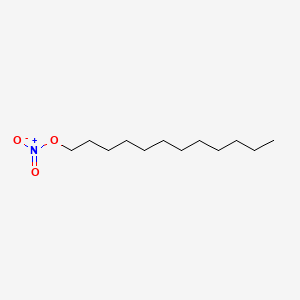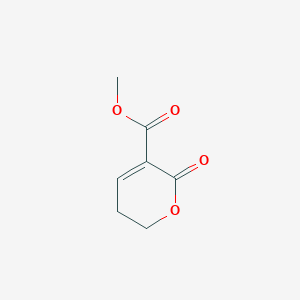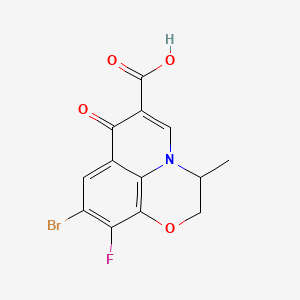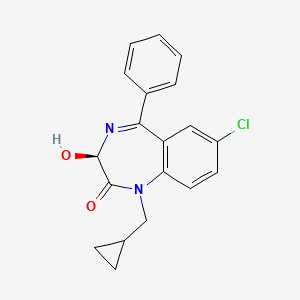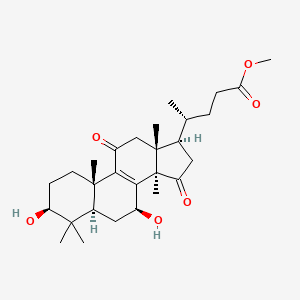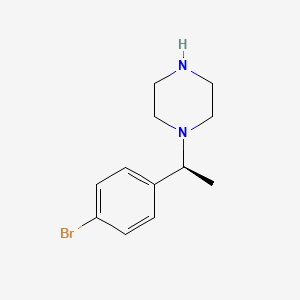
(S)-1-(1-(4-Bromophenyl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1-(4-Bromophenyl)ethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a 4-bromophenyl group and an ethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-(4-Bromophenyl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-1-(1-(4-Bromophenyl)ethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)piperazine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-(4-Bromophenyl)ethyl)piperazine: The enantiomer of the compound with potentially different biological activities.
1-(4-Bromophenyl)piperazine: A related compound lacking the ethyl group, which may have different chemical and biological properties.
1-(1-(4-Chlorophenyl)ethyl)piperazine: A similar compound with a chlorine atom instead of bromine, used for comparison in structure-activity relationship studies.
Uniqueness
(S)-1-(1-(4-Bromophenyl)ethyl)piperazine is unique due to its specific chiral configuration and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-[(1S)-1-(4-bromophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1 |
InChI Key |
OPLLLBBROYHOGA-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCNCC2 |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


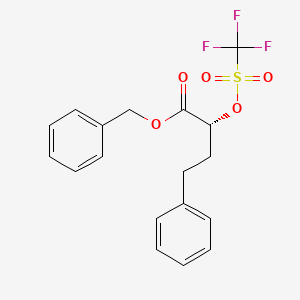
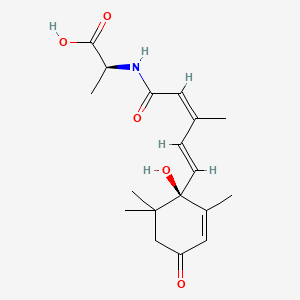
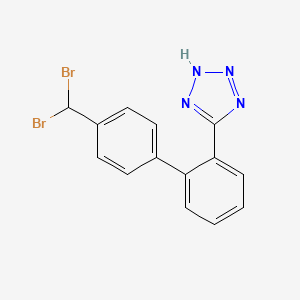
amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
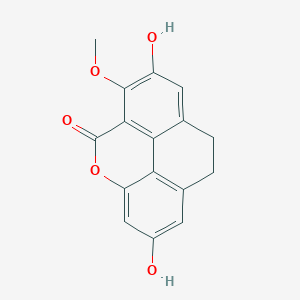
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
